Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-
Overview
Description
Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, is an organoboron compound that features a boronic acid functional group attached to a 9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl moiety. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, typically involves the hydroboration of an appropriate anthracene derivative. One common method starts with 9,10-dihydro-9,9,10,10-tetramethyl-2-bromoanthracene, which undergoes lithiation using a strong base like n-butyllithium. The resulting organolithium intermediate is then treated with a boron-containing reagent such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar hydroboration techniques but are scaled up to accommodate larger quantities. These methods emphasize the use of cost-effective reagents and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Substitution: Various nucleophiles, including amines and alcohols, can be used in the presence of suitable catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl or diaryl compound.
Oxidation: The major products are alcohols or phenols.
Substitution: The major products depend on the nucleophile used, resulting in substituted anthracene derivatives.
Scientific Research Applications
Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in carbohydrate chemistry . In Suzuki-Miyaura coupling, the boronic acid undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.
2-Thienylboronic Acid: Contains a thiophene ring, used in similar coupling reactions but offers different electronic properties.
9,9-Dimethylfluorene-2-boronic Acid: Another boronic acid with a fluorene moiety, used in organic synthesis.
Uniqueness
Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, is unique due to its anthracene-based structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the design of sensors and advanced materials .
Properties
IUPAC Name |
(9,9,10,10-tetramethylanthracen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)13-7-5-6-8-14(13)18(3,4)16-11-12(19(20)21)9-10-15(16)17/h5-11,20-21H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCNRHCTSSASTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(C3=CC=CC=C3C2(C)C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172863 | |
Record name | B-(9,10-Dihydro-9,9,10,10-tetramethyl-2-anthracenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001080-84-7 | |
Record name | B-(9,10-Dihydro-9,9,10,10-tetramethyl-2-anthracenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001080-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(9,10-Dihydro-9,9,10,10-tetramethyl-2-anthracenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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